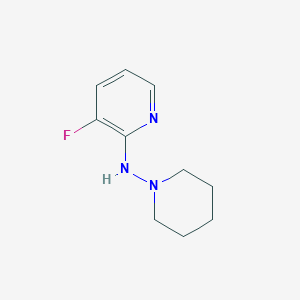

3-Fluoro-N-(piperidin-1-yl)pyridin-2-amine

Description

3-Fluoro-N-(piperidin-1-yl)pyridin-2-amine (CAS: 1549646-15-2) is a pyridine derivative featuring a fluorine atom at the 3-position and a piperidin-1-yl group at the 2-amino position. Its molecular formula is C₁₀H₁₃FN₄, with a molecular weight of 208.24 g/mol . This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active pyridine derivatives, such as histamine receptor antagonists and kinase inhibitors .

Properties

IUPAC Name |

3-fluoro-N-piperidin-1-ylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN3/c11-9-5-4-6-12-10(9)13-14-7-2-1-3-8-14/h4-6H,1-3,7-8H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCAQMNQLGAWWCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)NC2=C(C=CC=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-N-(piperidin-1-yl)pyridin-2-amine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with tetra-n-butylammonium fluoride (Bu4NF) in dimethylformamide (DMF) at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then be reacted with piperidine under suitable conditions to yield the desired compound.

Industrial Production Methods

Industrial production of fluorinated pyridines, including this compound, often involves the use of metal fluoride complexes such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at elevated temperatures (450-500°C) to achieve high yields . These methods are scalable and can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-N-(piperidin-1-yl)pyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted position, where nucleophiles such as amines or thiols can replace the fluorine atom.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Nucleophiles in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

3-Fluoro-N-(piperidin-1-yl)pyridin-2-amine is often investigated for its potential as a pharmacological agent due to its structural features that allow for interactions with biological targets. The presence of the piperidine moiety is significant as piperidine derivatives are widely recognized for their utility in drug design. They serve as essential scaffolds in the development of various therapeutic agents, including antipsychotics and antidepressants .

Anticancer Properties

Recent studies have highlighted the compound's potential in treating cancers associated with aberrant protein kinase activity. For instance, it has been noted that compounds similar to this compound can inhibit IκKε and TBK1 kinases, which are implicated in oncogenesis and inflammatory diseases . The inhibition of these kinases suggests a pathway for developing novel anticancer therapeutics.

The biological activity of this compound is primarily linked to its interaction with various receptors and enzymes. Its fluorinated structure enhances lipophilicity and metabolic stability, making it a candidate for selective receptor targeting.

Receptor Modulation

Studies have shown that piperidine derivatives can act as ligands for several neurotransmitter receptors, including serotonin receptors. For example, fluorinated piperidine derivatives have been explored for their ability to selectively bind to 5-HT receptors, which play a crucial role in mood regulation and anxiety disorders . This indicates that this compound may also possess similar properties.

Synthesis and Derivative Development

The synthesis of this compound has been optimized through various chemical methodologies, allowing for the generation of analogs with enhanced biological profiles. Techniques such as palladium-catalyzed reactions have been employed to produce diverse derivatives that retain or improve upon the parent compound's activity .

Case Studies and Research Findings

Several case studies illustrate the efficacy of compounds related to this compound:

Inhibition of CDK4/6 Kinases

A series of pyrimidine derivatives were identified as potent inhibitors of CDK4 and CDK6, which are critical targets in cancer therapy. These studies demonstrate the importance of structural modifications on biological activity, highlighting the role of fluorination in enhancing potency and selectivity .

Development of Antipsychotic Agents

Research into piperidine-based compounds has led to advancements in antipsychotic drug formulations. The structural similarities between these compounds suggest that this compound could be further explored for its potential to modulate dopaminergic pathways effectively .

Mechanism of Action

The mechanism of action of 3-Fluoro-N-(piperidin-1-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors, through its fluorine and piperidine moieties. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with the target . The piperidine ring can contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Key Observations:

- Fluorine vs.

- Nitro Group Reactivity: The nitro-substituted derivative (3-Nitro-N-(piperidin-1-yl)pyridin-2-amine) exhibits higher electrophilicity, making it a versatile intermediate for further functionalization via reduction to amines or coupling reactions .

- Chloro/CF₃ Synergy: In 3-Chloro-5-(trifluoromethyl)pyridin-2-amine, the combined electron-withdrawing effects enhance its utility in cross-coupling reactions, a feature absent in the fluorine analog .

Biological Activity

3-Fluoro-N-(piperidin-1-yl)pyridin-2-amine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a piperidine moiety attached to a pyridine ring with a fluorine substitution. This structural configuration is crucial for its interaction with biological targets, particularly in receptor binding and inhibition.

1. TRPV1 Antagonism

Research has demonstrated that derivatives of this compound exhibit potent antagonistic activity against the transient receptor potential vanilloid 1 (TRPV1) channel. TRPV1 is involved in nociception and inflammatory pain pathways. Compounds structurally related to this compound have shown significant inhibition of capsaicin-induced activation, with some derivatives achieving Ki values as low as 0.2 nM, indicating high potency in blocking TRPV1 activation .

2. Anticancer Activity

The compound has been investigated for its potential anticancer properties. Studies suggest that it may inhibit cell proliferation by targeting cyclin-dependent kinases (CDK4 and CDK6), which are crucial for cell cycle regulation. The inhibition of these kinases can lead to reduced tumor growth in various cancer models .

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | 0.5 | CDK4/6 |

| Related Compound A | 0.3 | CDK4/6 |

| Related Compound B | 0.8 | TRPV1 |

3. Neuropharmacological Effects

Studies have indicated that compounds similar to this compound may exhibit neuroprotective effects through their action on sigma receptors and histamine receptors. These interactions are critical for managing conditions such as neuropathic pain and potentially Alzheimer's disease .

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological assays:

Case Study 1: Pain Management

In a neuropathic pain model, a derivative of the compound demonstrated significant analgesic effects comparable to established pain medications. The study noted a marked reduction in pain scores among treated subjects, suggesting that the compound could be a viable candidate for pain management therapies .

Case Study 2: Cancer Cell Lines

In vitro tests on cancer cell lines showed that the compound effectively inhibited cell growth and induced apoptosis in a dose-dependent manner. The results indicated that the compound could serve as a lead structure for developing new anticancer agents targeting specific kinases involved in tumor proliferation .

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes:

- TRPV1 Inhibition : The binding affinity to TRPV1 suggests that the compound can modulate pain signaling pathways, providing analgesic effects.

- CDK Inhibition : By inhibiting CDK4 and CDK6, the compound disrupts cell cycle progression, leading to decreased proliferation rates in cancer cells.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 3-Fluoro-N-(piperidin-1-yl)pyridin-2-amine?

- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions on fluorinated pyridine precursors. For example, fluorination of pyridine derivatives followed by coupling with piperidine via amine linkage. A common approach includes reacting 3-fluoropyridin-2-amine with 1-piperidinylpropan-2-amine under basic conditions to form the target compound. Reaction optimization may involve temperature control (e.g., 60–80°C) and catalysts like triethylamine to enhance yield .

- Key Characterization : Confirm product purity via HPLC (>95%) and structural validation using H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : NMR identifies fluorine substitution patterns, while H NMR resolves proton environments (e.g., piperidinyl CH groups at δ 2.5–3.0 ppm).

- Mass Spectrometry (MS) : HRMS confirms molecular weight (e.g., CHFN: calc. 194.1092, observed 194.1089).

- Infrared (IR) Spectroscopy : Detects N-H stretching (~3350 cm) and C-F bonds (~1200 cm) .

Q. How is the compound’s stability assessed under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 40°C for 24–72 hours. Analyze degradation products via LC-MS. Stability is critical for biological assays; for instance, fluoro-pyridines are prone to hydrolysis in acidic media, necessitating neutral storage conditions .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound with kinase targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to dock the compound into kinase active sites (e.g., TrkA or JAK kinases). Parameterize fluorine’s electronegativity and piperidine’s conformational flexibility.

- Quantitative Structure-Activity Relationship (QSAR) : Develop models correlating substituent effects (e.g., fluorine position) with inhibitory IC values. Validate predictions with in vitro kinase assays .

- Example : A study on JAK inhibitors demonstrated that fluorination enhances target selectivity by reducing off-target interactions .

Q. What strategies resolve contradictions in reported biological activities of fluorinated pyridin-2-amine derivatives?

- Methodological Answer :

- Data Triangulation : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cellular proliferation).

- Meta-Analysis : Compare datasets across studies, adjusting for variables like assay conditions (e.g., ATP concentration in kinase assays).

- Structural Reanalysis : Re-examine crystallographic data to confirm binding modes, as discrepancies may arise from fluoropyridine’s tautomeric states .

Q. How does the fluorine substituent influence the compound’s pharmacokinetic properties?

- Methodological Answer :

- In Silico ADME Prediction : Tools like SwissADME estimate logP (lipophilicity) and metabolic stability. Fluorine typically increases membrane permeability but may reduce hepatic clearance.

- In Vivo Studies : Administer the compound to rodent models and measure plasma half-life (t) and bioavailability. Fluorine’s electronegativity can enhance metabolic resistance by blocking cytochrome P450 oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.